molecular formula C13H23N3OS B11597878 1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one CAS No. 685514-51-6

1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one

Cat. No.: B11597878
CAS No.: 685514-51-6
M. Wt: 269.41 g/mol
InChI Key: DHSFRIPKVDKQRP-UHFFFAOYSA-N
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Description

1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one typically involves the reaction of 3-octyl-1H-1,2,4-triazole-5-thiol with 2-bromoacetone under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.

    Substitution: Amines, thiols; organic solvents; room temperature to reflux conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

685514-51-6

Molecular Formula

C13H23N3OS

Molecular Weight

269.41 g/mol

IUPAC Name

1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C13H23N3OS/c1-3-4-5-6-7-8-9-12-14-13(16-15-12)18-10-11(2)17/h3-10H2,1-2H3,(H,14,15,16)

InChI Key

DHSFRIPKVDKQRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC(=NN1)SCC(=O)C

solubility

26 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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